

Dyrk2-IN-1: Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk2-IN-1 is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase 2 (DYRK2), with a half-maximal inhibitory concentration (IC50) of 14 nM.[1] DYRK2 is a serine/threonine kinase that plays a complex and often contradictory role in cellular processes, acting as both a tumor suppressor and an oncoprotein depending on the cellular context. It is implicated in the regulation of the 26S proteasome, cell cycle progression, and the stability of key signaling proteins such as p53 and c-Myc. These diverse functions make DYRK2 a compelling target for therapeutic intervention in various diseases, particularly cancer. **Dyrk2-IN-1**, also referred to as compound 54 in some literature, has demonstrated the ability to suppress the proliferation and metastasis of prostate cancer cells, highlighting its potential as a valuable tool for cancer research and drug discovery.[1]

These application notes provide detailed protocols for utilizing **Dyrk2-IN-1** in common cell culture experiments, including cell viability assays and Western blotting, to investigate its effects on cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of Dyrk2-IN-1 and Similar DYRK2 Inhibitors

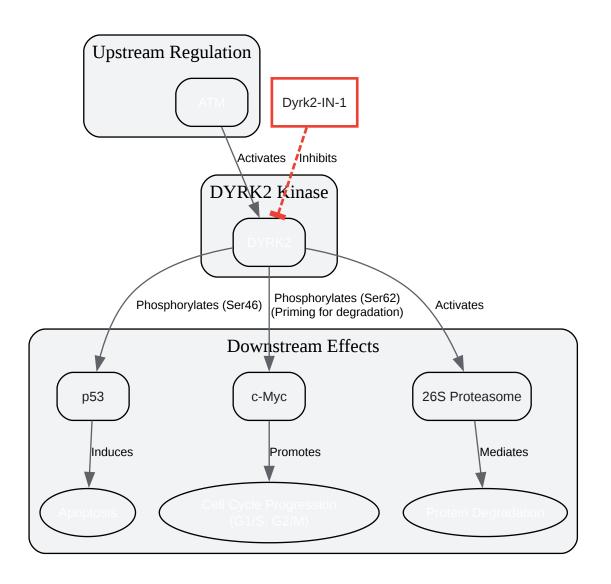


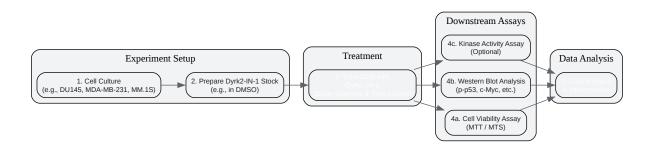
Compound	Target(s)	IC50 (DYRK2)	Cell Line(s)	Observed Effects	Reference(s
Dyrk2-IN-1 (Compound 54)	DYRK2	14 nM	Prostate Cancer Cells (e.g., DU145, PC3)	Suppressed proliferation and metastasis.	[1]
C17	DYRK2	Single-digit nM	U266 (Multiple Myeloma)	Inhibition of DYRK2 activity.	
LDN-192960	DYRK2, Haspin	48 nM	MDA-MB-231 (Triple- Negative Breast Cancer)	Alleviated tumor progression.	
CP134 (Degrader)	DYRK2	-	MM231 (Breast Cancer)	Downregulati on of phosphorylat ed p53 (Ser46) and c-Myc (Ser62) at 1.25-20 µM.	

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by DYRK2 and a general workflow for investigating the effects of **Dyrk2-IN-1**.







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References

- 1. Discovery of Potent, Selective, and Orally Bioavailable DYRK2 Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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